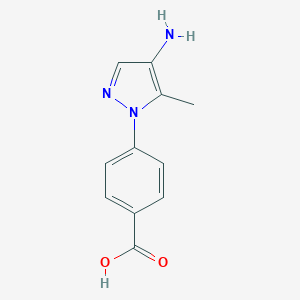

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(4-amino-5-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHGYMGXPXYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl chloride can be synthesized through several methods:

Laboratory Methods: It is commonly prepared by reacting acetic acid with chlorodehydrating agents such as phosphorus trichloride, phosphorus pentachloride, sulfuryl chloride, phosgene, or thionyl chloride.

Industrial Production: On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, resulting in a mixture of acetyl chloride and acetic acid.

Chemical Reactions Analysis

Acetyl chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form acetic acid and hydrogen chloride.

Esterification: Reacts with alcohols to form esters and hydrogen chloride.

Amidation: Reacts with amines to form amides and hydrogen chloride.

Substitution Reactions: Involves the replacement of the chlorine atom with other nucleophiles

Common reagents and conditions used in these reactions include alcohols, amines, and water. Major products formed from these reactions are esters, amides, and acetic acid .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancer.

Key Applications:

- Anti-inflammatory Agent: Research indicates that 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid may modulate enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies.

- Pharmaceutical Synthesis: It serves as a building block for synthesizing various pharmaceutical compounds aimed at treating multiple diseases, including infectious diseases and cancer.

Synthetic Chemistry

The compound’s functional groups enable diverse chemical reactions, enhancing its utility in synthetic chemistry.

Chemical Reactivity:

- The carboxylic acid group can participate in esterification reactions.

- The amino group allows for acylation or coupling reactions.

- The pyrazole moiety facilitates nucleophilic substitutions and coordination with metal ions.

Synthetic Routes:

Several synthetic methods have been developed to produce this compound. These methods vary in efficiency based on reaction conditions such as temperature, solvent choice, and reaction time.

Biochemical Research

In biochemical research, this compound is utilized for interaction studies with various biological targets.

Binding Affinities:

Preliminary studies suggest that the compound may interact with specific enzymes, potentially influencing their activity and providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of acetyl chloride involves its reactivity with nucleophiles. The carbonyl carbon in acetyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. For example, reaction with water results in hydrolysis, forming acetic acid and hydrogen chloride .

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogs and their structural variations are summarized below:

Physicochemical Properties

- Melting Points :

- Solubility: Amino and carboxyl groups in the target compound may improve aqueous solubility compared to lipophilic derivatives like the benzoyloxy analog.

Key Structural-Activity Relationships (SAR)

Substituent Position: Methyl at pyrazole position 3 (6g) vs. 4-amino/5-methyl in the target compound may alter hydrogen-bonding capacity and bioactivity.

N1 Modification : Phenyl substitution (6c) increases steric bulk, reducing solubility but improving thermal stability.

Functional Groups : Azo () or benzoyloxy () groups introduce photochemical or catalytic properties absent in simpler analogs.

Biological Activity

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, with the molecular formula C₁₁H₁₁N₃O₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted at the para position with a pyrazole ring, which is further substituted with an amino group and a methyl group. This unique structure contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways by interacting with enzymes involved in inflammation, which could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

This compound has demonstrated anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), showing significant inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through pathways related to caspase-3 inhibition .

Antimicrobial Effects

The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that it possesses a low minimum inhibitory concentration (MIC), indicating potent antibacterial effects. Its mechanism may involve broad-spectrum inhibition of bacterial macromolecular synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Caspase-3 Inhibition : Its structural similarity to known caspase inhibitors suggests it may induce apoptosis in cancer cells by modulating apoptotic pathways.

- Inflammatory Pathway Modulation : Interaction with enzymes involved in inflammatory responses may reduce inflammation and associated symptoms .

Case Studies

- Anti-inflammatory Study : A study involving LPS-induced inflammation in BV-2 cells demonstrated that derivatives of this compound significantly reduced microglial activation, suggesting potential for treating neuroinflammatory conditions .

- Anticancer Evaluation : In vitro assays showed that this compound effectively inhibited the growth of various cancer cell lines without significant toxicity to normal fibroblasts, highlighting its selective cytotoxicity towards cancer cells .

- Antimicrobial Assessment : In vivo studies confirmed the safety profile of the compound at therapeutic doses while demonstrating effective antibacterial action against resistant strains of bacteria .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | C₁₁H₁₁N₃O₂ | Similar structure | Moderate anti-inflammatory |

| 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride | C₁₁H₁₂ClN₃O₂ | Chloride substitution | Enhanced solubility; varied activity |

| 4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid | C₁₇H₁₄ClN₃O₂ | Chlorinated derivative | Increased antimicrobial activity |

Q & A

Q. Advanced

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill assays : Assess bactericidal kinetics over 24 hours .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrazole ring to enhance potency, as seen in difluorophenyl derivatives .

How can researchers design SAR studies to improve bioactivity against cancer targets?

Q. Advanced

- Substituent variation : Replace the 4-methyl group on pyrazole with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with enzyme pockets .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for tubulin or carbonic anhydrase IX, validated by in vitro assays .

- In vivo models : Evaluate antitumor efficacy in xenograft mice using derivatives with logP values <3 to ensure bioavailability .

What strategies mitigate byproduct formation during the synthesis of hydrazone derivatives of this compound?

Q. Advanced

- Controlled stoichiometry : Use a 1:1 molar ratio of benzoic acid to hydrazine to avoid over-substitution .

- Temperature modulation : Conduct reactions at 60–70°C to suppress side reactions like oxidation .

- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate target hydrazones from unreacted starting materials .

How can conflicting reports on the compound’s bioactivity be resolved?

Q. Advanced

- Standardize assays : Compare MIC values using identical bacterial strains (e.g., ATCC controls) and growth media .

- Structural validation : Confirm purity via HPLC (>95%) and characterize active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced antifungal activity in derivatives with para-substituted aryl groups .

What experimental approaches are used to assess the compound’s potential as a carbonic anhydrase inhibitor?

Q. Advanced

- Enzyme inhibition assays : Measure IC₅₀ values against recombinant human CA isoforms (e.g., CA I and II) using esterase activity protocols with 4-nitrophenyl acetate .

- Crystallographic studies : Co-crystallize the compound with CA II to identify binding interactions (e.g., sulfonamide-Zn²+ coordination) .

- Cell-based assays : Test antiproliferative effects in renal cancer lines (e.g., 786-O) where CA IX is overexpressed .

How can computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET profiling : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular dynamics simulations : Simulate binding stability over 100 ns to identify derivatives with prolonged target residence times .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ values) with antibacterial activity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.